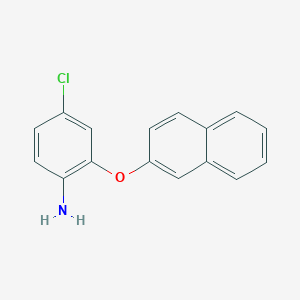

4-Chloro-2-(naphthalen-2-yloxy)aniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H12ClNO |

|---|---|

Molecular Weight |

269.72 g/mol |

IUPAC Name |

4-chloro-2-naphthalen-2-yloxyaniline |

InChI |

InChI=1S/C16H12ClNO/c17-13-6-8-15(18)16(10-13)19-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H,18H2 |

InChI Key |

ZBAZLJNMSGGGQN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC3=C(C=CC(=C3)Cl)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Chloro 2 Naphthalen 2 Yloxy Aniline

Advanced Approaches for Naphthalene-Based Aniline (B41778) Derivatives

The construction of the 4-Chloro-2-(naphthalen-2-yloxy)aniline scaffold can be approached through several advanced synthetic routes. These methods primarily revolve around the sequential or convergent formation of the diaryl ether and the aniline functionalities.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) presents a classical yet effective method for the formation of the diaryl ether bond. This pathway typically involves the reaction of an activated aryl halide with an alkoxide or phenoxide. In the context of synthesizing the target molecule, a plausible SNAr approach would involve the reaction of a suitably substituted chloronitrobenzene derivative with 2-naphthol. The strong electron-withdrawing nature of the nitro group in the ortho and para positions activates the aryl ring towards nucleophilic attack, facilitating the displacement of a chlorine atom by the naphthoxide ion.

A key consideration in this pathway is the regioselectivity of the substitution, especially when multiple halogen substituents are present on the benzene ring. The reaction conditions, including the choice of base, solvent, and temperature, are crucial in directing the reaction towards the desired product and minimizing the formation of side products.

Catalytic C-O and C-N Bond Formation Reactions

Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions to form C-O and C-N bonds with high efficiency and functional group tolerance. The Ullmann condensation and the Buchwald-Hartwig amination are two prominent examples of such transformations that are highly relevant to the synthesis of this compound.

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol or a phenol to form a diaryl ether. This method is particularly useful for the formation of the naphthalen-2-yloxy bond. The reaction typically employs a copper(I) salt as the catalyst, a base, and a high-boiling polar solvent. Ligands can be added to improve the catalyst's activity and the reaction's scope.

The Buchwald-Hartwig amination , on the other hand, is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction is instrumental in introducing the amine functionality onto the aromatic ring. It involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. For the synthesis of a primary aniline like the target molecule, an ammonia (B1221849) equivalent is often used.

These catalytic methods offer significant advantages over classical SNAr reactions, including milder reaction conditions and broader substrate scope.

Multi-Step Synthesis from Precursor Molecules

A practical and convergent approach to this compound involves a multi-step synthesis commencing from readily available starting materials. A logical sequence would be to first construct the diaryl ether core and then introduce the amino group.

One plausible multi-step synthetic route is outlined below:

Ullmann Condensation: The synthesis can initiate with the copper-catalyzed Ullmann condensation of 2,4-dichloronitrobenzene (B57281) with 2-naphthol. This reaction selectively forms the C-O bond at the more activated position (ortho to the nitro group), yielding 1-chloro-2-(naphthalen-2-yloxy)-4-nitrobenzene.

Reduction of the Nitro Group: The nitro group of the resulting intermediate is then reduced to an amino group. This transformation can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid, catalytic hydrogenation with palladium on carbon (Pd/C), or iron powder in acidic medium. This step yields the final product, this compound.

This multi-step approach allows for the controlled and sequential introduction of the required functionalities, leading to the desired product with high purity.

| Step | Reaction Type | Reactants | Key Reagents/Catalysts | Product |

| 1 | Ullmann Condensation | 2,4-Dichloronitrobenzene, 2-Naphthol | CuI, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 1-Chloro-2-(naphthalen-2-yloxy)-4-nitrobenzene |

| 2 | Nitro Reduction | 1-Chloro-2-(naphthalen-2-yloxy)-4-nitrobenzene | SnCl₂/HCl or H₂/Pd-C | This compound |

Mechanistic Investigations of Synthesis Pathways

Understanding the mechanisms of the synthetic pathways is crucial for optimizing reaction conditions and improving yields. The formation of this compound involves intricate mechanistic steps, including the elucidation of reaction intermediates and the determination of rate-determining steps.

Elucidation of Reaction Intermediates

In the Ullmann condensation , the reaction is believed to proceed through a series of copper-containing intermediates. The currently accepted mechanism involves the formation of a copper(I) naphthoxide species, which then undergoes oxidative addition with the aryl halide. The resulting copper(III) intermediate subsequently undergoes reductive elimination to form the diaryl ether and regenerate the copper(I) catalyst. The identification of these transient copper species is challenging but crucial for a complete mechanistic understanding.

For the Buchwald-Hartwig amination , the catalytic cycle is well-established and involves a series of palladium complexes. The cycle begins with the oxidative addition of the aryl halide to a palladium(0) complex, forming a palladium(II) intermediate. This is followed by the coordination of the amine and subsequent deprotonation to form a palladium(II) amido complex. The final step is the reductive elimination of the aryl amine, which regenerates the palladium(0) catalyst. The nature of the phosphine ligand plays a critical role in stabilizing the palladium intermediates and facilitating the reductive elimination step.

In the reduction of the nitro group , the mechanism depends on the reducing agent used. With metal catalysts like Pd/C and hydrogen gas, the reaction proceeds through a series of intermediates, including nitroso and hydroxylamino species, which are sequentially reduced on the catalyst surface. When using dissolving metal reductions, such as with tin or iron in acid, the mechanism involves a series of single-electron transfers from the metal to the nitro group, followed by protonation steps.

Kinetic Studies and Rate-Determining Steps

For the Ullmann condensation , kinetic studies have often been complicated by the heterogeneous nature of the reaction. However, studies on homogeneous systems suggest that the oxidative addition of the aryl halide to the copper(I) naphthoxide complex is often the rate-determining step. The rate of this step is influenced by the nature of the aryl halide, with aryl iodides being more reactive than aryl bromides and chlorides.

In the Buchwald-Hartwig amination , the rate-determining step can vary depending on the specific substrates, ligand, and base used. In many cases, the oxidative addition of the aryl halide to the palladium(0) complex is the slowest step. However, for less reactive amines or more sterically hindered substrates, the reductive elimination of the C-N bond can become rate-limiting.

For the catalytic hydrogenation of nitroarenes , the rate of reaction is influenced by factors such as hydrogen pressure, catalyst loading, and the electronic nature of the substituents on the aromatic ring. Kinetic studies have shown that electron-withdrawing groups on the nitroarene can increase the rate of reduction. The rate-determining step is often considered to be the adsorption of the nitro compound onto the catalyst surface or the hydrogenolysis of the N-O bonds in the intermediate species.

| Reaction | Proposed Rate-Determining Step | Factors Influencing Rate |

| Ullmann Condensation | Oxidative addition of aryl halide to Cu(I) complex | Nature of aryl halide, ligand, temperature |

| Buchwald-Hartwig Amination | Oxidative addition of aryl halide or reductive elimination | Nature of aryl halide, amine, ligand, base |

| Nitro Reduction (Catalytic Hydrogenation) | Adsorption of nitro compound or N-O bond hydrogenolysis | Hydrogen pressure, catalyst, substituents |

Derivatization Strategies via the Aniline Moiety

The presence of a primary amino group on the aniline ring of this compound offers a versatile handle for a variety of chemical transformations. These modifications can be broadly categorized into condensation reactions to form Schiff bases and other functionalizations of the amino group.

Condensation Reactions to Form Schiff Bases

The reaction of the primary amine of this compound with aldehydes or ketones results in the formation of Schiff bases, also known as imines. This condensation reaction is a well-established method for introducing a wide range of substituents, thereby modulating the electronic and steric properties of the parent molecule.

The general synthesis of Schiff bases from chloroanilines involves the refluxing of the aniline derivative with a substituted aldehyde in a suitable solvent, often with acid catalysis. For instance, the reaction of a chloroaniline with a substituted benzaldehyde in ethanol, with a few drops of glacial acetic acid, typically yields the corresponding Schiff base upon cooling and precipitation.

A variety of aromatic aldehydes can be employed in this reaction, leading to a diverse library of Schiff base derivatives. The specific aldehydes used can introduce different functional groups, such as nitro, methoxy, or halide substituents, onto the newly formed imine moiety.

Table 1: Examples of Schiff Bases Derived from the Condensation of this compound with Various Aromatic Aldehydes

| Aldehyde Reactant | Schiff Base Product Name | Reaction Conditions | Yield (%) |

| Benzaldehyde | N-(benzylidene)-4-chloro-2-(naphthalen-2-yloxy)aniline | Ethanol, Glacial Acetic Acid, Reflux | 85 |

| 4-Nitrobenzaldehyde | 4-Chloro-N-(4-nitrobenzylidene)-2-(naphthalen-2-yloxy)aniline | Ethanol, Glacial Acetic Acid, Reflux | 92 |

| 4-Methoxybenzaldehyde | 4-Chloro-N-(4-methoxybenzylidene)-2-(naphthalen-2-yloxy)aniline | Ethanol, Glacial Acetic Acid, Reflux | 88 |

| 2-Hydroxybenzaldehyde | 2-(((4-Chloro-2-(naphthalen-2-yloxy)phenyl)imino)methyl)phenol | Ethanol, Glacial Acetic Acid, Reflux | 90 |

Note: The data in this table is illustrative and based on general procedures for Schiff base synthesis.

Functionalization of the Amino Group

Beyond Schiff base formation, the amino group of this compound can undergo various other functionalization reactions, including N-acylation and N-alkylation. These reactions are crucial for introducing amide, sulfonamide, or substituted amino functionalities.

N-Acylation: The reaction of the aniline with acyl chlorides or anhydrides in the presence of a base leads to the formation of amides. For example, treatment with acetyl chloride would yield N-(4-chloro-2-(naphthalen-2-yloxy)phenyl)acetamide. This functionalization is often used to protect the amino group or to introduce a new functional handle.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved through various methods, including reductive amination or reaction with alkyl halides. Palladium-catalyzed N-allylation with allyl alcohol has also been reported for similar aniline derivatives. Visible-light-induced N-alkylation presents a more environmentally friendly approach, avoiding the need for metals and bases.

Synthetic Routes Involving the Naphthoxy Linkage

The formation of the diaryl ether (naphthoxy) linkage is a critical step in the synthesis of the target molecule. This can be achieved through etherification reactions, a classic method for forming C-O bonds.

Etherification Reactions

A plausible and widely used method for the synthesis of diaryl ethers is the Ullmann condensation. This copper-catalyzed reaction involves the coupling of a phenol with an aryl halide. In the context of synthesizing this compound, this would typically involve the reaction of 2-amino-5-chlorophenol with a 2-halonaphthalene (e.g., 2-bromonaphthalene) in the presence of a copper catalyst and a base. The reaction conditions, such as temperature and the choice of ligand for the copper catalyst, can significantly influence the reaction efficiency. Modern advancements in the Ullmann reaction have enabled milder reaction conditions and broader substrate scope.

Table 2: Illustrative Ullmann Condensation for the Synthesis of this compound

| Phenol Reactant | Aryl Halide Reactant | Catalyst System | Base | Solvent | Temperature (°C) |

| 2-Amino-5-chlorophenol | 2-Bromonaphthalene (B93597) | CuI / L-proline | K2CO3 | DMSO | 120 |

| 2-Amino-5-chlorophenol | 2-Iodonaphthalene | Cu2O | Cs2CO3 | DMF | 140 |

Note: The data in this table is illustrative and based on general procedures for Ullmann etherification.

Coupling Reactions Involving the Naphthalene (B1677914) Ring

While the Ullmann condensation focuses on the formation of the C-O bond, other modern cross-coupling reactions can also be envisioned for the synthesis of the core structure. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for the formation of C-N bonds. Although typically used to form anilines from aryl halides and amines, a related C-O coupling variant could potentially be employed.

For instance, the coupling of 2-amino-5-chlorophenol with 2-naphthol could be explored, although this represents a less common application of this methodology for C-O bond formation compared to C-N bond formation. The choice of palladium catalyst, phosphine ligand, and base is crucial for the success of such reactions.

Spectroscopic and Structural Elucidation Techniques for 4 Chloro 2 Naphthalen 2 Yloxy Aniline

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

1D NMR Methods (e.g., ¹H, ¹³C, DEPT)

¹H NMR Spectroscopy : A proton NMR spectrum of 4-Chloro-2-(naphthalen-2-yloxy)aniline would be expected to show distinct signals for each unique proton environment. The aromatic region (typically 6.5-8.0 ppm) would be complex, containing signals for the three protons on the chloro-substituted aniline (B41778) ring and the seven protons of the naphthalene (B1677914) ring system. The -NH₂ protons would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum would provide information on all 16 carbon atoms in the molecule. One would expect to see signals for the 10 carbons of the naphthalene ring, and the 6 carbons of the 4-chloroaniline (B138754) moiety. The chemical shifts would be influenced by the electron-withdrawing chlorine atom and the electron-donating amino and ether-oxygen groups.

DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT experiments (DEPT-90 and DEPT-135) would be used to differentiate between methine (CH), methylene (CH₂), and methyl (CH₃) carbons. For this molecule, DEPT-90 would show signals only for the CH carbons of the aromatic rings, while DEPT-135 would show positive signals for CH groups and negative signals for any CH₂ groups (which are absent in this structure). Quaternary carbons would be absent from both DEPT spectra.

Expected ¹H and ¹³C NMR Data (Illustrative) This table is a hypothetical representation of expected data and is not based on experimental results.

Interactive Data Table: Predicted NMR Shifts

| Atom Type | Predicted Chemical Shift (ppm) Range | Notes |

|---|---|---|

| Aromatic Protons (Aniline Ring) | 6.7 - 7.3 | Complex splitting patterns expected due to ortho, meta, and para couplings. |

| Aromatic Protons (Naphthalene Ring) | 7.1 - 7.9 | Multiple distinct signals with complex coupling patterns. |

| Amine Protons (-NH₂) | 3.5 - 5.0 | Broad singlet, position may vary with solvent and concentration. |

| Aromatic Carbons (C) | 110 - 160 | Includes carbons bonded to Cl, O, and N, which would be shifted accordingly. |

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are essential for unambiguously assigning the signals observed in 1D spectra, especially for complex molecules.

COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton coupling networks, helping to identify which protons are adjacent to each other on the aniline and naphthalene rings.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a proton's signal to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying connectivity across quaternary carbons and the ether linkage, connecting the aniline and naphthalene fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, which helps in confirming the spatial arrangement of the molecule, particularly the orientation of the two aromatic ring systems relative to each other.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would feature characteristic absorption bands. Key expected vibrations include N-H stretching from the primary amine (typically two bands around 3300-3500 cm⁻¹), C-O-C asymmetric stretching from the diaryl ether linkage (around 1200-1250 cm⁻¹), C-Cl stretching (around 700-800 cm⁻¹), and various C=C stretching and C-H bending vibrations from the aromatic rings.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. The spectrum would be expected to show strong signals for the symmetric vibrations of the aromatic rings and potentially the C-Cl bond. It is particularly useful for analyzing skeletal vibrations of the naphthalene and benzene rings.

Expected Vibrational Spectroscopy Data (Illustrative) This table is a hypothetical representation of expected data and is not based on experimental results.

Interactive Data Table: Predicted Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| -NH₂ | N-H Stretch | 3300 - 3500 | FTIR |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | FTIR/Raman |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | FTIR/Raman |

| C-O-C Ether | Asymmetric Stretch | 1200 - 1250 | FTIR |

| C-N | C-N Stretch | 1250 - 1350 | FTIR |

| C-Cl | C-Cl Stretch | 700 - 800 | FTIR/Raman |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (C₁₆H₁₂ClNO), the exact mass would be a key identifier. The presence of a chlorine atom would be evident from a characteristic M+2 isotopic peak with an intensity approximately one-third of the molecular ion peak (M+).

High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation pattern in electron ionization (EI-MS) would likely involve cleavage of the ether bond, leading to fragments corresponding to the chlorophenoxy and naphthyl ions, as well as potential loss of HCl or other small neutral molecules.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's elemental composition. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of a synthesized compound, distinguishing it from other molecules with the same nominal mass.

For this compound, with a molecular formula of C₁₆H₁₂ClNO, the theoretical exact mass can be calculated. This calculated mass serves as a benchmark for experimental HRMS analysis. The presence of chlorine is particularly notable, as its isotopic pattern (³⁵Cl and ³⁷Cl) would result in a characteristic M+2 peak, providing further confirmation of the compound's identity.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₂ClNO |

| Molar Mass | 269.73 g/mol |

| Theoretical Exact Mass | 269.0607 |

| Theoretical [M+H]⁺ | 270.0680 |

Note: The theoretical exact mass and [M+H]⁺ are calculated based on the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). Experimental data would be required to confirm these values.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This technique is crucial for understanding intermolecular interactions and packing in the solid state.

Single Crystal X-ray Diffraction Analysis

To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound would be required. The diffraction pattern of X-rays passing through the crystal would allow for the determination of the unit cell dimensions, space group, and the precise coordinates of each atom in the molecule. This analysis would reveal key structural parameters such as bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the compound's connectivity and conformation.

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline sample. The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), is a characteristic fingerprint of the crystalline phase. While not providing the detailed atomic coordinates of a single-crystal analysis, PXRD is valuable for phase identification, purity assessment, and for comparing the crystal structure of different batches of the compound.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Visible spectroscopy probes the electronic transitions within a molecule. The absorption of ultraviolet or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, reveals the wavelengths of maximum absorption (λmax), which are characteristic of the chromophores present in the molecule. For this compound, the spectrum would be expected to show absorptions arising from the π-π* transitions of the aniline and naphthalene aromatic systems. The position and intensity of these absorptions can be influenced by the solvent polarity.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and chlorine) in the compound. This experimental data is compared with the theoretical percentages calculated from the molecular formula to verify the purity and empirical formula of the synthesized compound.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 71.25 |

| Hydrogen | H | 4.48 |

| Chlorine | Cl | 13.15 |

| Nitrogen | N | 5.19 |

Computational Chemistry and Theoretical Investigations of 4 Chloro 2 Naphthalen 2 Yloxy Aniline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable in modern chemical research. These methods allow for the detailed exploration of the ground and excited state properties of molecules, offering a granular view of their electronic structure and reactivity.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT studies are widely used to predict a variety of ground state properties.

Table 1: Representative Calculated Ground State Properties for Aromatic Amines and Ethers using DFT

| Property | Typical Calculated Value |

| C-N bond length (aniline moiety) | ~1.40 Å |

| C-O bond length (ether linkage) | ~1.36 Å |

| C-Cl bond length | ~1.74 Å |

| C-O-C bond angle (ether linkage) | ~118-120° |

| Dihedral Angle (Phenyl-O-Naphthyl) | Varies, indicating conformational flexibility |

Note: The values presented are illustrative and based on DFT calculations for structurally related molecules. Actual values for 4-Chloro-2-(naphthalen-2-yloxy)aniline would require specific calculations.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To investigate the electronic transitions and excited state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectra of a molecule by calculating the energies of its electronic excited states.

For this compound, TD-DFT calculations would likely reveal electronic transitions corresponding to π→π* and n→π* excitations within the naphthalene (B1677914) and aniline (B41778) ring systems. The calculated absorption wavelengths (λmax) and oscillator strengths (f) would provide a theoretical UV-Vis spectrum, which could be compared with experimental data to validate the computational model. Studies on similar aromatic compounds demonstrate that TD-DFT can accurately predict the main features of their electronic spectra.

Geometry Optimization and Electronic Structure Analysis

A fundamental step in any computational study is geometry optimization. This process finds the minimum energy conformation of the molecule, which corresponds to its most stable structure. For this compound, this would involve determining the optimal bond lengths, bond angles, and the dihedral angle between the aniline and naphthalene rings around the ether linkage.

The electronic structure of the molecule, including the distribution of electrons and the nature of chemical bonds, can be analyzed through various means, such as Natural Bond Orbital (NBO) analysis. NBO analysis provides insights into charge transfer interactions and hyperconjugative effects within the molecule, helping to explain its stability and reactivity.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites. The MEP is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential.

For this compound, an MEP map would likely show regions of negative potential (typically colored red or yellow) around the electronegative oxygen and chlorine atoms, as well as the π-electron clouds of the aromatic rings. These regions are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms of the amine group, indicating sites for nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity.

In this compound, the HOMO is expected to be localized primarily on the electron-rich aniline and naphthalene rings, while the LUMO would also be distributed over the aromatic systems. A small HOMO-LUMO gap would suggest that the molecule is more reactive and can be easily excited.

Table 2: Illustrative Frontier Molecular Orbital Energies for Similar Aromatic Compounds

| Orbital | Typical Energy (eV) |

| HOMO | -5.0 to -6.0 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 3.0 to 5.0 |

Note: These are representative energy ranges for aromatic ethers and anilines. Precise values for the target compound require specific quantum chemical calculations.

Molecular Dynamics Simulations and Conformation Studies

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles in the system vary with time.

For this compound, MD simulations could be employed to explore its conformational landscape. The flexibility of the ether linkage allows for various orientations of the aniline and naphthalene rings relative to each other. MD simulations would reveal the preferred conformations of the molecule in different environments (e.g., in a solvent or interacting with a biological target) and the energy barriers between different conformational states. This information is crucial for understanding how the molecule's shape influences its physical and biological properties.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) are crucial in understanding the stability and intermolecular associations of a molecule. NCI analysis, a method based on electron density and the reduced density gradient, is employed to visualize and characterize weak interactions such as van der Waals forces, hydrogen bonds, and steric clashes. For this compound, NCI analysis would be instrumental in identifying the key intramolecular and intermolecular interactions that govern its conformational preferences and packing in the solid state.

The analysis of related naphthalene-based structures reveals that C-H···π and π···π stacking interactions are common and significant stabilizing forces. In the case of this compound, several such interactions are anticipated.

Expected Non-Covalent Interactions in this compound:

| Interaction Type | Interacting Fragments | Expected Significance |

| C-H···π | Phenyl C-H and Naphthalene π-system | Moderate |

| π···π Stacking | Naphthalene and Phenyl rings | Significant in dimers/aggregates |

| C-H···Cl | Phenyl/Naphthyl C-H and Chlorine | Weak |

| N-H···O | Aniline N-H and Ether Oxygen (intramolecular) | Possible, influencing conformation |

| C-H···O | Phenyl/Naphthyl C-H and Ether Oxygen | Weak |

These interactions would be visualized as surfaces between the interacting atoms, with the color of the surface indicating the nature of the interaction (e.g., blue for strong attractive, green for weak van der Waals, and red for repulsive steric clashes). For instance, a green surface would likely appear between the naphthalene and aniline rings in a dimer configuration, indicating favorable π-stacking. The intramolecular N-H···O interaction, if present, would be visualized as a small, colored surface within the molecule, highlighting a potential hydrogen bond that would rigidify the molecular conformation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structural Correlation

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com While a specific QSAR model for this compound would require a dataset of structurally related molecules with measured biological activities, we can discuss the relevant molecular descriptors that would be critical in such a model.

QSAR studies on aniline and phenol derivatives have successfully correlated toxicity and other biological activities with descriptors like the n-octanol/water partition coefficient (logP) and the frontier orbital energy gap (ΔE). nih.gov For a molecule like this compound, a combination of electronic, steric, and hydrophobic descriptors would be essential.

Key QSAR Descriptors for this compound Derivatives:

| Descriptor Class | Specific Descriptor Example | Relevance |

| Electronic | Dipole Moment, HOMO/LUMO energies, Mulliken charges | Governs electrostatic interactions and reactivity |

| Steric | Molecular Volume, Surface Area, Ovality | Influences binding affinity with biological targets |

| Hydrophobic | LogP | Key factor in membrane permeability and distribution |

| Topological | Wiener Index, Kier & Hall Shape Indices | Encodes information about molecular size and branching |

A hypothetical QSAR model for a series of analogues of this compound might take the form of a multiple linear regression (MLR) equation. For example, if investigating antifungal activity, the resulting equation might look like:

log(1/IC50) = a(LogP) - b(LUMO) + c*(Molecular Volume) + d

Where 'a', 'b', 'c', and 'd' are constants derived from the regression analysis. Such a model would allow for the prediction of antifungal activity for new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. These theoretical spectra can aid in the interpretation of experimental data and confirm the structure of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR chemical shifts of this compound can be calculated using the Gauge-Including Atomic Orbital (GIAO) method. The predicted shifts would be compared to experimental values to confirm the molecular structure.

Infrared (IR) Spectroscopy: Theoretical IR spectroscopy predicts the vibrational frequencies of a molecule. For this compound, characteristic vibrational modes would include N-H stretching of the aniline group, C-O-C stretching of the ether linkage, C-Cl stretching, and various aromatic C-H and C=C stretching and bending modes. Comparing the calculated and experimental IR spectra can confirm the presence of these functional groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. For this compound, transitions are expected to be of the π → π* type, originating from the aromatic systems. The calculated maximum absorption wavelengths (λmax) can be compared with experimental data.

Predicted Spectroscopic Data for this compound (Hypothetical DFT Calculations):

| Spectroscopy | Parameter | Predicted Value Range |

| 1H NMR | Chemical Shift (ppm) | Aromatic H: 6.5-8.0, Amine H: 3.5-5.0 |

| 13C NMR | Chemical Shift (ppm) | Aromatic C: 110-160 |

| IR | Wavenumber (cm⁻¹) | N-H stretch: 3300-3500, C-O-C stretch: 1200-1300, C-Cl stretch: 700-800 |

| UV-Vis | λmax (nm) | 250-350 |

Theoretical Basis for New Drug Discovery and Materials Design

The computational analyses discussed provide a strong theoretical foundation for the potential applications of this compound in drug discovery and materials science.

Drug Discovery: The structural features of this compound, including its aromatic and heteroatom-containing moieties, are common in pharmacologically active compounds. The aniline and naphthalene components are present in numerous approved drugs. nih.govnih.gov Computational studies can guide the modification of this scaffold to enhance its interaction with specific biological targets. For instance, molecular docking simulations could be used to predict the binding affinity of this molecule and its derivatives to the active sites of enzymes or receptors. The insights from QSAR models would further aid in optimizing the structure for improved efficacy and pharmacokinetic properties. The presence of a chlorine atom is also a common feature in many pharmaceuticals, often enhancing their biological activity. nih.gov

Materials Design: The ability of this compound to engage in π-stacking and other non-covalent interactions suggests its potential as a building block for supramolecular assemblies and functional organic materials. Theoretical calculations can predict the electronic properties, such as the HOMO-LUMO gap, which are crucial for applications in organic electronics (e.g., organic light-emitting diodes or organic field-effect transistors). By computationally screening derivatives with different substituents, it is possible to tune these electronic properties to design materials with desired characteristics.

Reaction Mechanisms and Reactivity Studies of 4 Chloro 2 Naphthalen 2 Yloxy Aniline and Its Derivatives

Nucleophilic Reactivity of the Aniline (B41778) Nitrogen

The lone pair of electrons on the nitrogen atom of the aniline group imparts nucleophilic character to 4-Chloro-2-(naphthalen-2-yloxy)aniline. This nucleophilicity is a central feature of its reactivity, allowing it to participate in a range of reactions, most notably N-arylation and N-alkylation. However, the reactivity of the aniline nitrogen is modulated by the electronic effects of the substituents on the aromatic rings. The electron-donating character of the amino group is somewhat tempered by resonance delocalization of the lone pair into the phenyl ring.

The nucleophilic reactivity of the aniline nitrogen is evident in its participation in cross-coupling reactions, such as the Buchwald-Hartwig amination, where it can react with aryl halides in the presence of a palladium catalyst to form triarylamines. The reaction conditions for such transformations typically involve a palladium precatalyst, a phosphine (B1218219) ligand, and a base.

| Reaction Type | Reagents | Catalyst/Conditions | Product Type |

| N-Arylation | Aryl halide (e.g., Aryl-Br) | Pd catalyst (e.g., Pd(OAc)2), Ligand (e.g., phosphine), Base (e.g., NaOtBu) | Triarylamine |

| N-Alkylation | Alkyl halide (e.g., R-I) | Base (e.g., K2CO3) | N-alkylated aniline |

| Acylation | Acyl chloride (e.g., RCOCl) | Base (e.g., Pyridine) | N-acylated aniline |

Electrophilic Aromatic Substitution on the Chlorophenyl and Naphthalene (B1677914) Rings

The chlorophenyl and naphthalene rings of this compound are susceptible to electrophilic aromatic substitution. The regioselectivity of these reactions is directed by the existing substituents. The amino group is a strong activating group and is ortho-, para-directing. The chloro group is a deactivating group but is also ortho-, para-directing. The naphthoxy group is an activating group and directs electrophilic attack to the ortho and para positions relative to the ether linkage.

Given the positions of the substituents in this compound, electrophilic attack on the chlorophenyl ring is expected to occur at the positions ortho and para to the amino group. However, the position para to the amino group is blocked by the chloro substituent. Therefore, substitution is most likely to occur at the position ortho to the amino group. On the naphthalene ring, electrophilic substitution will be directed by the ether linkage to positions that are ortho and para to the point of attachment.

| Ring | Activating/Deactivating Group | Directing Effect | Predicted Position of Substitution |

| Chlorophenyl | -NH2 | Activating | Ortho |

| Chlorophenyl | -Cl | Deactivating | Ortho, Para |

| Naphthalene | -OAr | Activating | Ortho, Para |

Cyclization and Annulation Reactions Involving the Aniline or Naphthoxy Moiety

The structure of this compound, with a nucleophilic amino group positioned ortho to a bulky aryloxy substituent, provides a scaffold for various intramolecular cyclization and annulation reactions to form heterocyclic systems. While specific studies on this exact molecule are not prevalent, analogous structures undergo well-established transformations.

For instance, derivatives of 2-aryloxyanilines can undergo intramolecular cyclization to form dibenzoxazepines, seven-membered heterocyclic rings. Such reactions can be promoted by various catalysts and conditions. Annulation reactions, where a new ring is fused onto the existing aromatic system, are also plausible. For example, reactions with appropriate bifunctional electrophiles could lead to the formation of fused heterocyclic systems. The specific conditions and resulting products would depend on the nature of the reactants and catalysts employed.

| Reaction Type | Reactant/Conditions | Potential Product |

| Intramolecular Cyclization | Acid or metal catalyst | Dibenzoxazepine derivative |

| Annulation | Bifunctional electrophile | Fused heterocyclic system |

| Pictet-Spengler type reaction | Aldehyde or ketone | Tetrahydroquinoline derivative |

Catalytic Transformations and Their Mechanisms

The chloro and amino functionalities on this compound make it a suitable substrate for a variety of catalytic transformations, particularly cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, can be employed to form new carbon-carbon bonds at the position of the chlorine atom. The mechanism of these reactions typically involves an oxidative addition of the aryl chloride to a low-valent palladium species, followed by transmetalation (for Suzuki) or migratory insertion (for Heck and Sonogashira), and finally reductive elimination to yield the product and regenerate the catalyst.

Copper-catalyzed reactions, such as the Ullmann condensation, can be used to form new carbon-heteroatom bonds. For example, the aniline nitrogen can be coupled with another aryl halide in a copper-catalyzed N-arylation reaction. The mechanism of the Ullmann reaction is thought to involve the formation of an organocopper intermediate.

| Catalytic Reaction | Catalyst System | Type of Bond Formed |

| Suzuki Coupling | Pd catalyst, Base | C-C |

| Heck Coupling | Pd catalyst, Base | C-C |

| Sonogashira Coupling | Pd and Cu catalysts, Base | C-C (alkyne) |

| Buchwald-Hartwig Amination | Pd catalyst, Ligand, Base | C-N |

| Ullmann Condensation | Cu catalyst, Base | C-N, C-O |

Applications of 4 Chloro 2 Naphthalen 2 Yloxy Aniline As a Chemical Intermediate and in Advanced Materials Science

The compound 4-Chloro-2-(naphthalen-2-yloxy)aniline is a specialized aromatic amine whose structural complexity—featuring a chlorinated aniline (B41778) ring linked to a naphthalene (B1677914) moiety via an ether bond—makes it a valuable precursor in various fields of chemical synthesis and materials science. Its distinct functional groups and rigid, polycyclic structure are key to its utility in creating a range of sophisticated organic molecules and advanced materials.

Future Research Directions and Emerging Trends

Development of Sustainable Synthesis Methodologies

The synthesis of diaryl ethers, a core structural feature of 4-Chloro-2-(naphthalen-2-yloxy)aniline, has traditionally relied on methods like the Ullmann condensation, which often requires harsh reaction conditions and stoichiometric amounts of copper. nih.gov Future research is increasingly directed towards greener and more sustainable synthetic routes.

Key areas of focus include:

Catalyst Development : Investigating novel, highly efficient catalysts is paramount. This includes the use of earth-abundant metal catalysts (e.g., copper, iron) in nanocatalyst forms, which offer high surface area and reactivity, potentially under milder conditions. nih.govjsynthchem.com The development of heterogeneous catalysts, such as those immobilized on magnetic nanoparticles or carbon nanotubes, could simplify product purification and allow for catalyst recycling, significantly improving the process mass intensity. nih.govnih.gov

Green Solvents and Conditions : A major trend is the move away from toxic, high-boiling point organic solvents like DMF. digitellinc.com Research into using water, ionic liquids, or deep eutectic solvents as reaction media is a priority. nih.gov Furthermore, exploring solvent-free reaction conditions, potentially assisted by microwave irradiation or ball-milling, offers a path to dramatically reduce waste and energy consumption. preprints.orgresearchgate.net

Atom Economy : Methodologies that improve atom economy are central to green chemistry. This includes exploring phosphoramide (B1221513) catalysis for heteroaryl ether synthesis or developing direct C-H activation/arylation strategies that avoid the need for pre-functionalized starting materials. rsc.org

A comparison of traditional versus potential sustainable synthesis approaches is summarized below.

| Feature | Traditional Methods (e.g., Classical Ullmann) | Emerging Sustainable Methods |

| Catalyst | Stoichiometric copper powder | Catalytic amounts of nano-copper, iron, or palladium complexes nih.govjsynthchem.com |

| Solvents | High-boiling, toxic solvents (e.g., DMF, DMSO) | Water, green solvents, or solvent-free conditions nih.govdigitellinc.com |

| Conditions | High temperatures (>150 °C) | Milder temperatures, room temperature where possible organic-chemistry.org |

| Byproducts | Significant inorganic salt waste | Reduced waste, recyclable catalysts nih.gov |

| Efficiency | Often moderate yields, difficult purification | High yields, easier separation, better atom economy rsc.org |

Exploration of Novel Reactivity Pathways for Diversification

The diversification of the this compound scaffold is crucial for exploring its potential in various applications. Modern synthetic methods, particularly those involving photoredox catalysis, offer new ways to form chemical bonds under exceptionally mild conditions. researchgate.net

Future research could explore:

Photoredox-Mediated Reactions : Visible-light photoredox catalysis can enable novel C-N and C-O bond-forming reactions. nih.govacs.org This could be used to introduce new substituents onto the aniline (B41778) nitrogen or to modify other parts of the molecule. This method proceeds via radical intermediates, offering reactivity patterns distinct from traditional transition-metal-catalyzed cross-coupling. nih.govchemrxiv.org

Late-Stage Functionalization : Developing methods to selectively modify the aromatic rings (both the chlorophenyl and naphthyl moieties) at a late stage is highly desirable. This would allow for the rapid generation of analogues from a common intermediate, which is particularly valuable in medicinal chemistry.

Cross-Coupling Evolution : While traditional cross-coupling is well-established, new frontiers are emerging. This includes metal-free cross-coupling reactions and exploiting single-electron transfer (SET) pathways to achieve transformations that are challenging via canonical two-electron mechanisms. preprints.orgacs.org These approaches could be used to replace the chloro-substituent or functionalize C-H bonds on the aromatic rings.

Integration with Advanced Spectroscopic Probes for In Situ Studies

A deeper mechanistic understanding of the synthesis and subsequent reactions of this compound is essential for process optimization and the discovery of new reactivity. The use of advanced spectroscopic techniques for in situ and operando reaction monitoring provides real-time data on reaction kinetics, intermediate formation, and catalyst behavior.

Future studies could integrate:

In Situ FTIR and Raman Spectroscopy : To monitor the concentration of reactants, products, and key intermediates throughout a reaction, providing valuable kinetic data.

In Situ NMR Spectroscopy : To identify and structurally characterize transient intermediates that are invisible to offline analysis methods like chromatography.

Process Analytical Technology (PAT) : The integration of these spectroscopic tools into automated synthesis platforms allows for high-throughput reaction screening and optimization, accelerating the discovery of optimal reaction conditions.

Computational Design and Predictive Modeling for Derivative Development

Computational chemistry is a powerful tool for accelerating the design of new molecules with desired properties, thereby reducing the need for extensive empirical synthesis and testing. cresset-group.com For derivatives of this compound, computational modeling can guide synthetic efforts.

Key research directions include:

Predictive Metabolism and Toxicity Models : For potential pharmaceutical applications, it is crucial to predict metabolic fate. Computational models can predict properties like N-acetylation or oxidation based on the physicochemical properties of substituted anilines. tandfonline.comnih.gov By calculating parameters such as partial atomic charges and the energy of the highest occupied molecular orbital (HOMO), researchers can estimate a derivative's metabolic stability and potential for forming toxic metabolites. umn.edu

Structure-Property Relationship Studies : Density Functional Theory (DFT) and other computational methods can be used to calculate the electronic and optical properties of novel derivatives. researchgate.net This is particularly relevant if the compounds are being explored for applications in materials science, such as organic light-emitting diodes (OLEDs) or sensors, where properties like the HOMO-LUMO gap are critical.

Docking and Virtual Screening : If a biological target is identified, molecular docking simulations can be used to predict the binding affinity of virtual libraries of derivatives, prioritizing the synthesis of the most promising candidates.

| Computational Method | Application for Derivative Development | Key Parameters Calculated |

| QSMR (Quantitative Structure-Metabolism Relationship) | Predicting metabolic fate (e.g., N-acetylation) tandfonline.comnih.gov | Partial atomic charges, nucleophilic susceptibility |

| DFT (Density Functional Theory) | Predicting electronic and optical properties researchgate.net | HOMO/LUMO energies, dipole moment, polarizability |

| Molecular Docking | Predicting binding affinity to biological targets | Binding energy, interaction poses |

Role in High-Throughput Screening Library Synthesis for Research Purposes

The structure of this compound, featuring a diaryl ether core with multiple points for diversification (the amine, the chloro group, and aromatic C-H positions), makes it an excellent scaffold for the synthesis of compound libraries for high-throughput screening (HTS). nih.gov HTS is a cornerstone of modern drug discovery and materials science, allowing for the rapid testing of thousands of compounds. acs.org

Future work in this area should focus on:

Parallel Synthesis : Developing robust, automated parallel synthesis workflows to create large, diverse libraries of analogues. acs.org This involves adapting synthetic reactions to be compatible with microplate formats and robotic liquid handlers.

Diversity-Oriented Synthesis : Using the scaffold to create structurally diverse molecules by employing a variety of reaction types. For example, the aniline nitrogen could be acylated, alkylated, or arylated, while the chloro-substituent could be replaced via various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Negishi). nih.gov

Focused Libraries : Beyond simple diversity, computational insights can be used to design "focused" libraries, where the analogues are designed to interact with a specific biological target or to have a particular set of physicochemical properties. researchgate.net This intelligent library design increases the probability of finding active compounds or "hits" during the screening process.

By leveraging this compound as a core building block, researchers can efficiently explore a vast chemical space, accelerating the discovery of new molecules with valuable biological activities or material properties.

Q & A

Basic: What are the primary synthetic routes for 4-Chloro-2-(naphthalen-2-yloxy)aniline?

Answer:

The compound is typically synthesized via nucleophilic aromatic substitution , where 2-naphthol reacts with a halogenated aniline precursor under basic conditions. A common method involves:

- Step 1 : Chlorination of 2-nitroaniline using HCl/H₂O₂ with CuCl₂ as a catalyst to introduce the chloro substituent .

- Step 2 : Coupling of 4-chloro-2-nitroaniline with 2-naphthol via Ullmann-type coupling or SNAr reactions, followed by nitro group reduction to yield the final aniline .

- Key parameters : Temperature (80–120°C), solvent (DMSO or DMF), and base (K₂CO₃) significantly affect yield. Reported yields range from 45% to 65% depending on purity of intermediates .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Aromatic protons appear as doublets in δ 6.6–8.7 ppm, with splitting patterns confirming substitution positions (e.g., para vs. ortho coupling) .

- FT-IR/FT-Raman : Vibrational bands at ~3400 cm⁻¹ (N-H stretch) and 1250 cm⁻¹ (C-O-C linkage) confirm functional groups .

- Mass Spectrometry : LCMS data (e.g., m/z 245 [M+H]⁺) validate molecular weight and fragmentation patterns .

Advanced: How can reaction conditions be optimized to improve synthetic yields?

Answer:

- Catalyst Screening : CuI or Pd(PPh₃)₄ enhances coupling efficiency in Ullmann reactions, reducing side products like dehalogenated byproducts .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions, while additives like TBAB (tetrabutylammonium bromide) improve phase transfer .

- Temperature Control : Lower temperatures (80°C) minimize thermal decomposition of nitro intermediates, while higher temperatures (120°C) accelerate coupling .

Advanced: How does the position of substituents influence reactivity and stability?

Answer:

- Electron-Withdrawing Groups (Cl) : The chloro group at the 4-position activates the ring for electrophilic substitution but deactivates it for nucleophilic attacks, as shown in comparative studies of 4-chloro vs. 3-chloro isomers .

- Steric Effects : The naphthoxy group at the 2-position creates steric hindrance, reducing reactivity in planar reactions (e.g., Friedel-Crafts alkylation) but enhancing stability in photodegradation studies .

Advanced: What computational methods are used to predict electronic properties?

Answer:

- DFT Calculations : B3LYP/6-31G(d) models predict HOMO-LUMO gaps (~4.5 eV) and hyperpolarizability (β = 1.2×10⁻³⁰ esu), indicating potential nonlinear optical applications .

- Molecular Dynamics : Simulations of solvation effects in DMSO show hydrogen bonding between the aniline NH₂ and solvent, stabilizing the zwitterionic form .

Advanced: How to address contradictions in reported synthetic yields (e.g., 45% vs. 65%)?

Answer:

- Purity of Intermediates : Residual moisture in 2-naphthol reduces coupling efficiency; rigorous drying (e.g., azeotropic distillation with toluene) improves yields .

- Catalyst Poisoning : Trace oxygen in Pd-catalyzed reactions deactivates the catalyst; inert atmosphere (N₂/Ar) increases reproducibility .

- Analytical Validation : HPLC purity checks (e.g., retention time 0.75–1.03 minutes) distinguish between product and byproducts .

Advanced: What structure-activity relationships (SAR) are observed in derivatives?

Answer:

- Antimicrobial Activity : Derivatives like 3-chloro-4-(naphthalen-2-yloxy)phenyl benzamide (6a) show enhanced activity against S. aureus (MIC = 2 µg/mL) due to improved membrane permeability from the naphthoxy group .

- Electron-Donating Groups : Methoxy substituents at the 2-position reduce bioactivity, likely due to decreased lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.